Precision of Serum CDCA Quantification Using 13C-IS vs. Deuterated IS Methods
Using 24-13C-chenodeoxycholic acid as an internal standard in an inverse isotope dilution GC-MS method enabled the quantification of serum CDCA in healthy volunteers with a coefficient of variation (CV) of 5.4–6.2% for the entire sample preparation and analysis procedure [1]. The authors note this performance is comparable to literature values obtained using deuterated internal standards, but highlight the 13C approach circumvents the well-documented issues of deuterium loss and chromatographic separation inherent to 2H-labeled analogs [1].
| Evidence Dimension | Analytical precision (Coefficient of Variation, CV) |
|---|---|
| Target Compound Data | CV: 5.4–6.2% |
| Comparator Or Baseline | Deuterated (2H) CDCA internal standard methods (literature range, implied comparable) |
| Quantified Difference | Comparable precision (5.4–6.2%) but without the liability of deuterium exchange, ensuring long-term method robustness. |
| Conditions | Inverse isotope dilution GC-MS method on serum samples from 15 healthy volunteers. |
Why This Matters
This validates that the 13C-labeled standard delivers industry-standard precision while offering superior chemical stability over deuterated alternatives, reducing the risk of long-term method drift and assay failure.
- [1] Stellaard F, Paumgartner G. Quantitation of serum bile acids by isotope dilution with 13C-labelled homologs. Clin Chim Acta. 1987 Jan 15;162(1):45-51. doi: 10.1016/0009-8981(87)90231-2. PMID: 3802546. View Source
